molecular formula C28H22O6 B2442981 parthenocissin A CAS No. 212513-35-4

parthenocissin A

Cat. No.: B2442981
CAS No.: 212513-35-4
M. Wt: 454.478
InChI Key: BIQMSWPBPAKGSE-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parthenocissin A is a naturally occurring polyphenolic compound found in the roots of Parthenocissus laetevirens. It belongs to the stilbenoid family and is known for its potent antioxidant properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neuroprotection and antioxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Parthenocissin A can be synthesized through the oxidative coupling of resveratrol, a process that involves the use of oxidizing agents such as potassium ferricyanide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired dimer.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Parthenocissus laetevirens. The process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, which can lead to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives under mild reducing conditions.

    Substitution: this compound can participate in electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium ferricyanide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinones, oxidized stilbenoids.

    Reduction: Dihydrothis compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Parthenocissin A has been extensively studied for its neuroprotective effects. It acts as a free radical scavenger, reducing oxidative stress and preventing neuronal damage in models of cerebral ischemia . Additionally, it has shown potential in reducing lipid peroxidation and protein oxidation, making it a promising candidate for stroke therapy .

In the field of chemistry, this compound is used as a model compound to study the behavior of polyphenolic antioxidants. Its ability to undergo various chemical reactions makes it a valuable tool for understanding the mechanisms of antioxidation and free radical scavenging.

Comparison with Similar Compounds

  • Quadrangularin A
  • Ampelopsin D
  • Resveratrol dimers

Parthenocissin A stands out due to its higher antioxidant activity and its potential therapeutic applications in neuroprotection and antioxidation.

Properties

IUPAC Name

(1Z,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9+/t26-,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMSWPBPAKGSE-RVMRZQENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.